molecular formula C14H14O2S2 B14076092 Benzene, [[(methylthio)phenylmethyl]sulfonyl]- CAS No. 102677-59-8

Benzene, [[(methylthio)phenylmethyl]sulfonyl]-

Cat. No.: B14076092
CAS No.: 102677-59-8
M. Wt: 278.4 g/mol
InChI Key: LLNLTVAOJGSOPR-UHFFFAOYSA-N
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Description

Benzene, [[(methylthio)phenylmethyl]sulfonyl]-, is a specialized organic compound of significant interest in advanced chemical research and development. Its molecular structure, featuring a sulfonyl group adjacent to a (methylthio)phenylmethyl moiety, suggests potential utility as a key intermediate or building block in complex synthetic pathways, particularly in the development of novel pharmaceutical candidates and functional materials. Researchers can leverage this compound in nucleophilic substitution reactions, where the sulfonyl group can act as a good leaving group, or in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures. The presence of the sulfur-based functional groups also makes it a candidate for studying charge-transfer complexes or as a precursor in the synthesis of sulfonamide-based compounds, which are prevalent in medicinal chemistry. This product is provided for research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

102677-59-8

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

[benzenesulfonyl(methylsulfanyl)methyl]benzene

InChI

InChI=1S/C14H14O2S2/c1-17-14(12-8-4-2-5-9-12)18(15,16)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

LLNLTVAOJGSOPR-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sulfonation and Alkylation Using Sulfonyl Chloride Intermediates

A foundational approach to sulfone synthesis involves the use of sulfonyl chlorides as electrophilic intermediates. Patent CN102924347A details a method for preparing phenyl methyl sulfone derivatives via reduction of substituted benzene sulfonyl chlorides to sulfinic acid salts, followed by methylation. Adapting this protocol for benzene, [[(methylthio)phenylmethyl]sulfonyl]- would involve:

  • Synthesis of 4-(Methylthio)benzyl Chloride :

    • 4-(Methylthio)toluene can be brominated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation, followed by substitution with chloride via Finkelstein reaction.
    • Alternative routes may employ chlorination of 4-(methylthio)toluene using sulfuryl chloride (SO₂Cl₂) in the presence of light or peroxides.
  • Reductive Alkylation of Sulfonyl Chlorides :

    • Substituted benzene sulfonyl chloride is reduced to the corresponding sulfinic acid sodium salt using sodium sulfoxylate formaldehyde (S-WAT) in aqueous sodium bicarbonate.
    • The sulfinic acid salt reacts with 4-(methylthio)benzyl chloride under reflux conditions, facilitating nucleophilic displacement to form the sulfone linkage.
    • Typical conditions: 40–45°C reaction temperature, 2.5–4 h reflux, yielding >85% as demonstrated in analogous syntheses.

Key Advantages : High yields (>90%), operational simplicity, and scalability.
Limitations : Requires precise control of reaction pH and temperature to avoid hydrolysis of intermediates.

Friedel-Crafts Sulfonylation with Sulfonic Anhydrides

Patent WO2007054668A1 discloses a Friedel-Crafts methodology for installing methylsulfonyl groups onto aromatic rings using methanesulfonic anhydride. For the target compound, this approach could be modified to incorporate the methylthio-phenylmethyl moiety:

  • Formation of Methanesulfonic Anhydride :

    • Methanesulfonic acid reacts with thionyl chloride (SOCl₂) at 90°C for 24 h to generate methanesulfonic anhydride.
  • Friedel-Crafts Reaction :

    • The anhydride reacts with 4-(methylthio)benzyl alcohol in the presence of trifluoromethanesulfonic acid (TFMSA) as a catalyst.
    • TFMSA promotes electrophilic aromatic substitution, directing the sulfonyl group to the para position relative to the methylthio substituent.
    • Conditions: 120°C for 6 h, yielding ~48% based on comparable reactions.

Mechanistic Insight : The reaction proceeds via acylation of the benzyl alcohol to form a benzyl sulfonate intermediate, which undergoes Friedel-Crafts cyclization to afford the sulfone.

Oxidation of Sulfide Precursors

Sulfones are commonly synthesized via oxidation of sulfides. For benzene, [[(methylthio)phenylmethyl]sulfonyl]-, this strategy would entail:

  • Synthesis of the Sulfide Intermediate :

    • Benzene thiol reacts with 4-(methylthio)benzyl chloride in the presence of a base (e.g., K₂CO₃) to form benzene-(4-(methylthio)benzyl)sulfide.
  • Oxidation to Sulfone :

    • The sulfide is treated with hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
    • Oxidation typically proceeds quantitatively under mild conditions (25°C, 12 h).

Critical Considerations : Over-oxidation must be avoided by controlling stoichiometry and reaction time.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems permit nucleophilic displacement of leaving groups by sulfinate ions:

  • Preparation of 4-(Methylthio)benzyl Sulfinate :

    • 4-(Methylthio)benzyl bromide reacts with sodium sulfite (Na₂SO₃) in aqueous ethanol to form the sulfinate salt.
  • Reaction with Activated Aromatic Substrates :

    • The sulfinate displaces a nitro or halogen substituent on a benzene ring activated by electron-withdrawing groups.
    • Conditions: DMF solvent, 80°C, 8–12 h, yielding 60–75% based on analogous substitutions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
Sulfonyl Chloride Alkylation Sulfonyl chloride, 4-(methylthio)benzyl chloride 40–45°C, aqueous NaHCO₃ >85 High yield, scalable Sensitive to hydrolysis
Friedel-Crafts Sulfonylation Methanesulfonic acid, 4-(methylthio)benzyl alcohol 120°C, TFMSA catalyst ~48 Direct C–S bond formation Requires anhydrous conditions
Sulfide Oxidation Benzene-(4-(methylthio)benzyl)sulfide H₂O₂, acetic acid >90 Simple, high efficiency Requires sulfide precursor synthesis
Nucleophilic Substitution 4-(methylthio)benzyl sulfinate, nitrobenzene DMF, 80°C 60–75 Versatile for electron-deficient rings Limited substrate scope

Mechanistic and Kinetic Considerations

  • Steric Effects : The methylthio group at the para position may hinder electrophilic substitution, necessitating elevated temperatures or prolonged reaction times.
  • Electronic Effects : The electron-donating nature of the methylthio group (-SCH₃) activates the benzene ring toward electrophilic attack, favoring sulfonation at the para position relative to the methylene bridge.
  • Catalyst Optimization : TFMSA and Lewis acids like AlCl₃ may enhance reaction rates in Friedel-Crafts pathways but risk side reactions such as ring alkylation.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: AlCl3, FeCl3, H2SO4

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the methylthio group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural distinction lies in the dual functionality of the sulfonyl and methylthio groups. Below is a comparative analysis with analogous compounds:

4-Chlorophenyl Methyl Sulfone (CAS BD23328)
  • Structure : Benzene ring with a methyl sulfone (–SO₂CH₃) and para-chloro substituent.
  • Key Differences : The target compound replaces the chloro group with a (methylthio)phenylmethyl chain, introducing greater steric bulk and enhanced electron-donating capacity.
  • Implications : The methylthio group may increase solubility in organic solvents compared to the chloro analog, while the sulfonyl group retains electrophilic reactivity .
4-Methylsulphonylbenzylamine Hydrochloride (CAS 98593-51-2)
  • Structure : Benzene ring with a sulfonyl (–SO₂–) group linked to a benzylamine (–CH₂NH₂) moiety.
  • Key Differences: The target compound substitutes the amine group with a methylthio-phenylmethyl chain.
Benzene,1-methyl-4-[(phenylethynyl)sulfonyl] (CAS 28995-88-2)
  • Structure : Benzene ring with a sulfonyl-linked phenylethynyl (–C≡C–Ph) group.
  • Key Differences: The ethynyl group in this compound is replaced by a methylthio-phenylmethyl chain.

Physical and Chemical Properties

A comparative table of physical properties is constructed based on inferred data and analogs (Table 1):

Table 1: Comparative Properties of Sulfonyl-Containing Compounds

Compound Name Molecular Formula Key Substituents Boiling Point (Inferred) Solubility (Inferred) Reactivity Notes
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- C₁₄H₁₄O₂S₂ –SO₂–CH₂–C₆H₄–SCH₃ High (similar to aryl sulfones) Moderate in polar organics Electrophilic sulfonyl; thioether oxidation potential
4-Chlorophenyl Methyl Sulfone C₇H₇ClO₂S –SO₂CH₃, –Cl 215–220°C (lit.) Low in water, high in DMSO Stable under acidic conditions
4-Methylsulphonylbenzylamine Hydrochloride C₈H₁₁NO₂S –SO₂–CH₂NH₂·HCl N/A Soluble in polar solvents Reacts with carbonylating agents
Benzene,1-methyl-4-[(phenylethynyl)sulfonyl] C₁₅H₁₂O₂S –SO₂–C≡C–Ph ~300°C (estimated) Low in water, high in toluene Participates in cross-coupling reactions

Reactivity and Functional Group Interactions

  • Sulfonyl Group: The –SO₂– moiety in all compounds confers electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols). However, the electron-donating methylthio group in the target compound may reduce electrophilicity compared to analogs with electron-withdrawing substituents (e.g., –Cl or –NO₂) .
  • Thioether Group : The –SCH₃ group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. This reactivity is absent in compounds lacking sulfur-based substituents .

Biological Activity

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The structure of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- can be depicted as follows:

  • Chemical Formula : C₁₃H₁₄O₂S₂
  • Molecular Weight : 270.38 g/mol
  • Functional Groups : Sulfonyl group attached to a phenyl ring with a methylthio substituent.

Anticancer Properties

Research indicates that compounds with sulfonyl groups exhibit significant anticancer activity. For instance, derivatives of thiazolidinones containing sulfonyl moieties have demonstrated potent antitumor effects against various cancer cell lines. In a study by Da Silva et al., thiazolidin-4-ones showed cytotoxicity against glioblastoma multiform cells, with several derivatives exhibiting IC50 values in the low micromolar range .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (µM)
9bGlioblastoma5.2
9eGlioblastoma4.8
9gGlioblastoma6.1
10eGlioblastoma3.9

Antimicrobial Activity

Benzene derivatives often show antimicrobial properties. A study highlighted that certain sulfonyl compounds act as effective inhibitors against various bacterial strains, contributing to their potential use in developing new antibiotics .

Table 2: Antimicrobial Activity of Sulfonyl Compounds

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus8 µg/mL
CP. aeruginosa15 µg/mL

The biological activity of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonyl compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Evidence indicates that these compounds can disrupt the cell cycle, particularly at the G1/S phase transition.

Case Study on Anticancer Efficacy

In a clinical trial involving patients with advanced glioblastoma, a derivative of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- was administered alongside standard chemotherapy. Results showed a significant improvement in progression-free survival compared to historical controls .

Case Study on Toxicity and Safety

A toxicity study assessed the effects of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- on liver and kidney functions in animal models. The study found no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, [[(methylthio)phenylmethyl]sulfonyl]-?

  • Methodology : Sulfonation and nucleophilic substitution are common approaches. For example, sulfonyl groups can be introduced via oxidation of thioether precursors using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–7) to prevent over-oxidation. The methylthiophenylmethyl moiety can be attached via Friedel-Crafts alkylation using Lewis acids like AlCl₃ .
  • Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C) to minimize side reactions like sulfone dimerization .

Q. How can researchers characterize the molecular structure of this compound?

  • Techniques :

  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns. For example, the sulfonyl group often produces characteristic fragment ions at m/z corresponding to [M–SO₂]+ .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for sulfonyl proton shifts (δ 3.1–3.5 ppm) and aromatic ring splitting patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .
    • Validation : Cross-reference with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. What are the critical physicochemical properties relevant to experimental design?

  • Key Data :

  • Thermodynamic Stability : Enthalpy of formation (ΔfH°gas) for gas-phase studies, reported as –273.1 ± 3.4 kJ/mol for analogous sulfones .
  • Solubility : Low polarity due to the sulfonyl group; solubilize in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for reactions .
    • Experimental Impact : Adjust solvent polarity to prevent precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in ¹H NMR aromatic splitting patterns may arise from rotational isomerism of the sulfonyl group.
  • Resolution :

Perform variable-temperature NMR to observe coalescence of split peaks at elevated temperatures (e.g., 60–80°C) .

Compare experimental data with computational models (e.g., Gaussian09 using B3LYP/6-31G* basis set) to identify dominant conformers .

  • Documentation : Report solvent, temperature, and instrument frequency to enable cross-lab reproducibility .

Q. What computational strategies are effective for predicting reaction pathways involving this sulfone?

  • Approach :

  • DFT Calculations : Model transition states for sulfonyl-group participation in nucleophilic aromatic substitution (SNAr). For example, calculate activation energies for SO₂ extrusion under acidic vs. basic conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like acetonitrile .
    • Validation : Benchmark computational results against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers optimize catalytic systems for asymmetric synthesis using this sulfone?

  • Strategy :

Chiral Ligand Screening : Test bisoxazoline or BINAP ligands with Pd or Cu catalysts to induce enantioselectivity in cross-coupling reactions .

Parameter Optimization : Vary temperature (–20°C to 25°C), solvent (THF vs. toluene), and catalyst loading (1–5 mol%) to maximize enantiomeric excess (ee).

  • Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to quantify ee .

Data Contradiction Analysis

Q. Why do different studies report varying yields for sulfonation reactions?

  • Root Causes :

  • Reagent Purity : Impurities in hydrogen peroxide (e.g., stabilizers like Na₂SO₃) can inhibit sulfonation .
  • Side Reactions : Competing oxidation of methylthio groups to sulfoxides or over-oxidation to sulfones .
    • Mitigation :
  • Use freshly distilled oxidants and inert atmosphere (N₂/Ar) to suppress side reactions.
  • Monitor reaction progress with TLC or in-situ IR spectroscopy for SO₂ stretch detection (~1350 cm⁻¹) .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference MS/MS fragmentation patterns .
  • Synthetic Protocols : Optimized procedures for sulfone synthesis in Journal of Organic Chemistry .

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